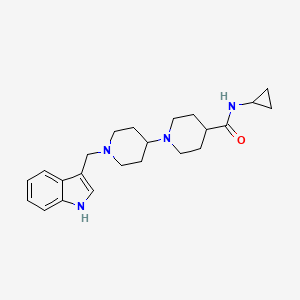![molecular formula C24H24N2O3 B5111456 4-[2-(benzylamino)-2-oxoethoxy]-N-(2-phenylethyl)benzamide](/img/structure/B5111456.png)
4-[2-(benzylamino)-2-oxoethoxy]-N-(2-phenylethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[2-(benzylamino)-2-oxoethoxy]-N-(2-phenylethyl)benzamide, also known as BOPB, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. BOPB is a benzamide derivative that is used as a tool compound for studying the interaction between G protein-coupled receptors (GPCRs) and β-arrestin.
Mecanismo De Acción
4-[2-(benzylamino)-2-oxoethoxy]-N-(2-phenylethyl)benzamide acts as a β-arrestin-biased agonist for the AT1R, which means that it selectively activates the β-arrestin signaling pathway while minimizing the activation of the G protein signaling pathway. This mechanism of action has been shown to have beneficial effects in various physiological processes, including cardiovascular function, inflammation, and cancer.
Biochemical and Physiological Effects:
4-[2-(benzylamino)-2-oxoethoxy]-N-(2-phenylethyl)benzamide has been shown to have beneficial effects on cardiovascular function, including reducing blood pressure and improving cardiac function. It has also been shown to have anti-inflammatory effects and to inhibit cancer cell growth. 4-[2-(benzylamino)-2-oxoethoxy]-N-(2-phenylethyl)benzamide has been shown to have a higher affinity for the AT1R than other angiotensin II receptor agonists, which may contribute to its beneficial effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-[2-(benzylamino)-2-oxoethoxy]-N-(2-phenylethyl)benzamide in lab experiments is its selectivity for the β-arrestin signaling pathway, which allows for the study of this pathway without interference from the G protein signaling pathway. However, a limitation of using 4-[2-(benzylamino)-2-oxoethoxy]-N-(2-phenylethyl)benzamide is its relatively low solubility, which may limit its use in certain experiments.
Direcciones Futuras
There are several potential future directions for the study of 4-[2-(benzylamino)-2-oxoethoxy]-N-(2-phenylethyl)benzamide. One area of interest is the development of new β-arrestin-biased agonists for other GPCRs, which could have therapeutic applications in various diseases. Another area of interest is the study of the interaction between β-arrestin and other signaling pathways, including the MAPK pathway and the PI3K pathway. Finally, the development of new methods for synthesizing 4-[2-(benzylamino)-2-oxoethoxy]-N-(2-phenylethyl)benzamide and other benzamide derivatives could lead to the discovery of new compounds with beneficial effects.
Métodos De Síntesis
The synthesis of 4-[2-(benzylamino)-2-oxoethoxy]-N-(2-phenylethyl)benzamide involves a multi-step process that includes the reaction of 4-hydroxybenzaldehyde with ethyl 2-oxo-2-phenylethanoate, followed by the reaction of the resulting product with benzylamine. The final step involves the reaction of the intermediate product with 4-nitrobenzoyl chloride to yield 4-[2-(benzylamino)-2-oxoethoxy]-N-(2-phenylethyl)benzamide.
Aplicaciones Científicas De Investigación
4-[2-(benzylamino)-2-oxoethoxy]-N-(2-phenylethyl)benzamide has been used extensively in scientific research to study the interaction between GPCRs and β-arrestin. It is a potent and selective β-arrestin-biased agonist for the angiotensin II type 1 receptor (AT1R). 4-[2-(benzylamino)-2-oxoethoxy]-N-(2-phenylethyl)benzamide has also been used to study the interaction between β-arrestin and other GPCRs, including the dopamine D2 receptor, the μ-opioid receptor, and the cannabinoid CB1 receptor.
Propiedades
IUPAC Name |
4-[2-(benzylamino)-2-oxoethoxy]-N-(2-phenylethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O3/c27-23(26-17-20-9-5-2-6-10-20)18-29-22-13-11-21(12-14-22)24(28)25-16-15-19-7-3-1-4-8-19/h1-14H,15-18H2,(H,25,28)(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRNFVRUUUJJMSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)C2=CC=C(C=C2)OCC(=O)NCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-(benzylamino)-2-oxoethoxy)-N-phenethylbenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2,4-dichloro-N-[2-chloro-4-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)phenyl]benzamide](/img/structure/B5111398.png)
![4-({[1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]carbonyl}amino)benzoic acid](/img/structure/B5111402.png)
![3-[(4,6-dimethyl-2-pyrimidinyl)amino]-5-(4-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5111410.png)

![methyl 4-chloro-3-[(1-pyrrolidinylacetyl)amino]benzoate](/img/structure/B5111445.png)
![2-methyl-4-[2-(4-morpholinyl)ethyl]-4H-pyrazolo[1,5-a]benzimidazole dihydrochloride](/img/structure/B5111446.png)
![butyl [(5-ethoxy-1H-benzimidazol-2-yl)thio]acetate hydrochloride](/img/structure/B5111451.png)
![N-(4-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)cyclopentanecarboxamide](/img/structure/B5111454.png)
![N-{[2-(1-azocanyl)-3-pyridinyl]methyl}-2-(methylthio)acetamide](/img/structure/B5111461.png)

![1-[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]ethanone](/img/structure/B5111476.png)